molecular formula C15H15N3 B8030420 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

Cat. No.: B8030420
M. Wt: 237.30 g/mol
InChI Key: QLJMWTYZMRDCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound with the molecular formula C14H16N2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves several steps. One common method includes the reaction of 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group at the 6-position of the indole ring. This structural modification can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMWTYZMRDCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.